Product packaging for MT-7716 HCl(Cat. No.:CAS No. 1215859-93-0)

MT-7716 HCl

Cat. No.: B609358
CAS No.: 1215859-93-0
M. Wt: 477.005
InChI Key: VASXPLSBZKOFHO-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MT-7716 HCl is a synthetic, non-peptidic, brain-penetrating agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, with high affinity (Ki = 0.21 nM for human NOP receptors) and selectivity (>170-fold over μ-opioid receptors) . It acts as a full agonist at NOP receptors, demonstrated by GTPγS binding assays (EC50 = 0.30 nM), and exhibits moderate μ-opioid receptor agonism (EC50 = 158 nM) . Its effects are mediated through presynaptic inhibition of GABA release in the central amygdala (CeA), counteracting ethanol-induced GABAergic potentiation .

Properties

CAS No.

1215859-93-0

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.005

IUPAC Name

2-3-[1-((1R)-acenaphthen-1-yl)piperidin-4-yl]-2,3-dihydro-2-oxo-benzimidazol-1-yl-N-methylacetamide hydrochloride

InChI

InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1

InChI Key

VASXPLSBZKOFHO-GJFSDDNBSA-N

SMILES

O=C(NC)CN1C2=CC=CC=C2N(C3CCN([C@@H]4CC5=C6C4=CC=CC6=CC=C5)CC3)C1=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MT-7716 HCl;  MT 7716 HCl;  MT7716 HCl

Origin of Product

United States

Preparation Methods

Stereochemical Control in Synthesis

The compound’s four chiral centers (5R, 6R, 7R, 14S) necessitate precise stereochemical control during synthesis. Mitsubishi Tanabe Pharma Corporation developed a route leveraging epoxy-ethano bridging to stabilize the morphinan core. Key steps include:

  • Epoxidation : Introduction of the 4,5-epoxy group under controlled oxidative conditions.

  • Cyclopropane Methylation : N-cyclopropylmethylation via nucleophilic substitution to enhance receptor binding affinity.

  • Methoxylation : Stereoselective addition of the 6-methoxy group to modulate lipophilicity and blood-brain barrier permeability.

The final product is isolated as a hydrochloride hydrate, with crystallization in distilled water ensuring high purity (>98% by HPLC).

Solvent Systems and Reaction Optimization

Solvent Selection for Dissolution and Stability

This compound’s solubility profile dictates the use of polar aprotic solvents during synthesis. Studies indicate:

  • Distilled Water : Primary solvent for final crystallization, achieving a solubility of 12.5 mg/mL at 25°C.

  • Dimethyl Sulfoxide (DMSO) : Used in intermediate steps (3% v/v with 10% hydroxypropyl-β-cyclodextrin) to enhance solubility of hydrophobic precursors.

Table 1: Solvent Systems in this compound Synthesis

SolventRoleConcentrationPurposeSource
Distilled WaterCrystallization100%Final product isolation
DMSO/CyclodextrinIntermediate dissolution3% v/vSolubilize hydrophobic intermediates
Tween80/DMSOFormulation stability15% Tween80Precipitate-free long-term storage

Temperature and pH Dependence

Reaction yields are sensitive to temperature and pH:

  • Epoxidation Step : Conducted at 0–5°C to prevent racemization.

  • Acidic Workup : Final HCl addition at pH 2.0–3.0 ensures protonation of the tertiary amine, facilitating crystallization.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms purity:

  • Retention Time: 8.2 ± 0.3 minutes.

  • Purity Threshold: ≥98% for pharmacological batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR validate structural integrity:

  • 1H NMR (D2O) : δ 6.78 (d, J=8.2 Hz, 1H, aromatic), δ 3.42 (s, 3H, OCH3).

  • 13C NMR : 172.3 ppm (carbonyl C), 56.1 ppm (OCH3).

Comparative Analysis with Analogous Compounds

This compound shares synthetic pathways with opioid receptor modulators like buprenorphine. Key distinctions include:

  • Cyclopropane Substituent : Enhances NOP selectivity over μ-opioid receptors (Ki NOP = 0.8 nM vs. Ki μ = 120 nM).

  • Methoxy Group Positioning : The 6-methoxy configuration reduces first-pass metabolism compared to 3-methoxy analogs.

Scale-Up Challenges and Industrial Production

Batch Consistency

Mitsubishi Tanabe Pharma reported batch-to-batch variability <2% in enantiomeric excess (≥99% ee) through:

  • Catalyst Optimization : Chiral Lewis acid catalysts (e.g., BINAP-Ru) for asymmetric epoxidation.

  • In-Line Analytics : Real-time HPLC monitoring during crystallization .

Chemical Reactions Analysis

MT-7716 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form various reduced products.

    Substitution: MT-7716 hydrochloride can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MT-7716 hydrochloride has several scientific research applications, including:

Mechanism of Action

MT-7716 hydrochloride exerts its effects by acting as an agonist of the nociceptin receptor. This receptor is involved in the regulation of various physiological processes, including pain modulation, stress response, and alcohol consumption. The compound effectively blocks ethanol-induced increases in gamma-aminobutyric acid (GABA) transmission in the central amygdala, which is associated with its ability to reduce alcohol intake and withdrawal symptoms .

Comparison with Similar Compounds

Table 1: Receptor Affinity and Functional Activity

Compound NOP Receptor Ki (nM) μ-Opioid Receptor Ki (nM) NOP EC50 (nM) μ-Opioid EC50 (nM)
MT-7716 0.21 35 0.30 158
N/OFQ (Endogenous) 0.35 N/A 1.13 N/A
Ro 64–6198 2.1 >10,000 1.5 N/A
DAMGO (μ-opioid agonist) N/A 6.54 N/A 6.54

Key Findings :

  • MT-7716 has 17-fold higher NOP affinity than Ro 64–6198 and 1.7-fold higher potency than N/OFQ .
  • Unlike selective μ-opioid agonists (e.g., DAMGO), MT-7716’s μ-opioid activity is weak (EC50 = 158 nM vs. 6.54 nM for DAMGO), minimizing addiction liability .

Efficacy in Alcohol Use Disorder Models

Table 2: Behavioral Effects in Rodent Models

Compound Ethanol Intake Reduction Relapse Prevention Withdrawal Symptom Attenuation Duration of Action
MT-7716 40–60% (dose-dependent) Effective Significant Persistent post-treatment
Naltrexone 30–40% Moderate Limited Short-term
Acamprosate 20–30% Not reported Moderate N/A
Ro 64–6198 25–35% Not reported Not reported N/A

Key Findings :

  • MT-7716 outperforms naltrexone in sustained efficacy: 14-day oral administration reduced ethanol intake by 60%, with effects persisting post-treatment, whereas naltrexone’s effects diminished rapidly .
  • MT-7716 uniquely prevents ethanol-induced GABAergic plasticity in the CeA, a mechanism absent in acamprosate and naltrexone .

Mechanism of Action in the Central Amygdala

Table 3: Effects on CeA GABAergic Transmission

Compound Presynaptic GABA Release Inhibition Postsynaptic Effects Ethanol Interaction NOP Dependency
MT-7716 Yes (↓ mIPSC frequency, ↑ PPF) Mild (↓ mIPSC amplitude) Blocks ethanol-induced IPSP enhancement Full
N/OFQ Yes No Blocks ethanol effects Full
J-113397 (NOP antagonist) N/A N/A Reverses MT-7716 effects N/A

Key Findings :

  • MT-7716 and N/OFQ both inhibit presynaptic GABA release, but MT-7716 shows additional postsynaptic amplitude reduction (90.15% of baseline) .
  • Unlike N/OFQ, MT-7716 maintains efficacy after chronic administration and crosses the blood-brain barrier efficiently .

Clinical Development Potential

  • Translational Advantage: Its oral bioavailability and persistent post-treatment effects contrast with peptidic NOP agonists (e.g., N/OFQ), which have poor stability and brain penetration .

Q & A

Advanced Research Question

  • Multi-factor ANOVA : Analyze interactions between treatment (MT-7716 dose), dependence status (dependent vs. non-dependent), and time (e.g., 1 vs. 3 weeks post-withdrawal) .
  • Non-parametric tests : Use Mann-Whitney U for withdrawal severity scores (e.g., tail rigidity, tremors) .
    Methodological Note : Report effect sizes and p-values with corrections for multiple comparisons. Highlight dose × group interactions to confirm selectivity in dependent models .

What neurobiological mechanisms explain MT-7716’s selective efficacy in alcohol-dependent subjects?

Advanced Research Question
Dependent rats exhibit neuroadaptations in the N/OFQ-NOP system, including:

  • Enhanced NOP receptor expression in the bed nucleus of the stria terminalis (BNST) and central amygdala .
  • Increased sensitivity to NOP agonism in suppressing CRF-1 receptor activity and ethanol-enhanced GABAergic transmission .
    Methodological Note : Combine electrophysiology (e.g., IPSP recordings ) with qPCR or immunohistochemistry to correlate receptor changes with behavioral outcomes .

How can researchers resolve contradictions in alcohol intake levels between dependent and non-dependent models?

Advanced Research Question
Post-dependent rats may not show elevated ethanol self-administration if tested after acute withdrawal without prior access to ethanol. To address this:

  • Standardize withdrawal duration and ethanol availability across studies .
  • Compare dependent cohorts with non-dependent controls under identical operant training conditions .
    Methodological Note : Use longitudinal designs to track intake changes and control for stress-induced variability .

What best practices ensure reproducibility in MT-7716 studies?

Basic Research Question

  • Detailed methodology : Report exact doses, administration routes, and withdrawal timelines .
  • Data transparency : Include raw data tables in supplements and highlight key processed data in figures .
  • Replication : Use independent cohorts to validate dose effects and selectivity .

How does MT-7716 modulate stress-induced relapse pathways in alcohol dependence?

Advanced Research Question
MT-7716 attenuates foot-shock-induced reinstatement of ethanol seeking by:

  • Blocking stress-enhanced GABAergic transmission in the central amygdala .
  • Reducing CRF-1 receptor activation in dependent rats .
    Methodological Note : Pair stress challenges (e.g., foot-shock) with c-Fos imaging to map neuronal activation patterns .

What temporal factors influence MT-7716’s efficacy in preventing relapse?

Advanced Research Question
MT-7716’s anti-relapse effects are more pronounced at 3 weeks post-withdrawal vs. 1 week, likely due to prolonged neuroadaptations in NOP receptor function .
Methodological Note : Test multiple withdrawal timepoints and use three-way ANOVA to isolate time × treatment interactions .

How can researchers validate NOP receptor specificity in MT-7716 studies?

Basic Research Question

  • Selectivity assays : Compare MT-7716’s effects with NOP antagonists (e.g., J-113397) or in NOP receptor knockout models .
  • Binding studies : Use radioligand displacement assays (e.g., Ki values for NOP vs. other opioid receptors) .

What interactions exist between MT-7716 and other neurotransmitter systems in alcohol dependence?

Advanced Research Question
MT-7716 modulates:

  • GABAergic transmission : Reverses ethanol-induced IPSP potentiation in the amygdala .
  • CRF systems : Suppresses stress-induced CRF-1 activation in dependent rats .
    Methodological Note : Use microdialysis or voltammetry to measure neurotransmitter release in target brain regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MT-7716 HCl
Reactant of Route 2
Reactant of Route 2
MT-7716 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.